7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
Description
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Properties
IUPAC Name |
7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUWCABWYBJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176930 | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-49-5 | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-chloro-3-formylquinoline under basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the synthesis process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine, as inhibitors of Mycobacterium tuberculosis (M.tb). These compounds have been shown to inhibit mycobacterial ATP synthase effectively. For instance, a study synthesized a series of analogues that demonstrated significant in vitro activity against M.tb, with some compounds exhibiting low hERG liability and good metabolic stability in liver microsomes .
PI3Kδ Inhibition
Another significant application is in the realm of cancer treatment, specifically as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). Research has indicated that certain derivatives of this compound exhibit potent activity against PI3Kδ with IC50 values as low as 18 nM. This selectivity is crucial for minimizing side effects in therapeutic applications related to autoimmune diseases and cancers .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core. This synthetic flexibility enables the exploration of structure-activity relationships (SAR) to optimize pharmacological properties. For example:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.47 | PI3Kδ Inhibition |
| Compound B | 0.018 | Antimycobacterial |
These findings suggest that modifications at specific positions can significantly enhance biological activity and selectivity .
Optical and Material Science Applications
Beyond pharmacology, pyrazolo[1,5-a]pyrimidines are being explored for their optical properties. They have been identified as promising candidates for use in photophysical applications due to their ability to form stable crystals and exhibit notable fluorescence characteristics. This makes them suitable for developing new materials with advanced optical properties .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-phenyl-pyrazolo[1,5-a]pyrimidine
- 2-(3-Methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
- 7-Chloro-5-phenyl-pyrazolo[1,5-a]pyrimidine
Uniqueness
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both chloro and methoxy substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
- Molecular Formula : C₁₉H₁₄ClN₃O
- Molecular Weight : 335.8 g/mol
- CAS Number : 889939-49-5
The biological activity of this compound can be attributed to its structural similarity to ATP and its ability to inhibit various kinases involved in cancer progression. The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its role as a selective inhibitor of several protein kinases, which are crucial targets in cancer therapy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, a recent study evaluated a series of phenylpyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Among these derivatives, some exhibited potent cytotoxicity with IC50 values ranging from 0.3 to 24 µM against various targets including EGFR and VGFR2 .
Case Study: Compound 5i
One notable derivative, referred to as compound 5i , demonstrated significant inhibitory effects on tumor growth in MCF-7 models. It induced apoptosis and inhibited cell migration and cycle progression, leading to DNA fragmentation. This compound serves as a promising candidate for further development due to its dual inhibition profile against EGFR and VGFR2 .
Antimicrobial Activity
Beyond its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives containing the pyrazolo[1,5-a]pyrimidine core exhibit bacteriostatic effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrimidine ring enhances these antimicrobial properties .
Comparative Biological Activity
The following table summarizes the biological activities of selected pyrazolo[1,5-a]pyrimidine derivatives compared to standard drugs:
Q & A
Q. What are the standard synthetic routes for preparing 7-chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation or halogenation reactions. A common method involves refluxing a hydroxy-precursor (e.g., 7-hydroxy-pyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under argon . Purification is achieved via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization from cyclohexane/CH₂Cl₂ . Yield optimization requires controlled temperature (100–120°C) and reaction time (3–6 hours).
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic methoxy groups at δ ~3.8 ppm) and carbon types .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching calculated mass) .
- X-ray Crystallography : Resolves bond angles, dihedral angles (e.g., coplanar pyrazole-pyrimidine rings with <1° deviation), and packing interactions .
Q. How is purity assessed during synthesis?
Purity is validated via:
- Elemental Analysis (EA) : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.3% .
- High-Performance Liquid Chromatography (HPLC) : Retention time consistency and peak area ≥95% .
- Melting Point Analysis : Sharp melting range (e.g., 233–235°C) confirms crystalline homogeneity .
Advanced Research Questions
Q. How can substituents at the 7-position be modified for structure-activity relationship (SAR) studies?
The 7-chloro group is reactive for nucleophilic substitution. For example:
- Amination : React with aryl amines (e.g., 3-picolylamine) in acetonitrile under reflux to introduce amino groups .
- Sulfonation : Use NaSH or thiourea to replace Cl with -SH, enabling further coupling .
- Trifluoromethylation : Employ CF₃Cu reagents under Pd catalysis for fluorinated analogs . Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol > acetonitrile for polar intermediates) .
Q. What strategies resolve contradictions between elemental analysis and spectral data?
Discrepancies may arise from residual solvents or incomplete crystallization. Solutions include:
- Recrystallization : Use mixed solvents (e.g., cyclohexane/CH₂Cl₂) to remove impurities .
- Combined Techniques : Cross-validate EA with MS isotopic patterns and NMR integration ratios .
- Thermogravimetric Analysis (TGA) : Detect solvent loss or decomposition before melting .
Q. How are pyrazolo[1,5-a]pyrimidines evaluated for biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like Pf-dihydroorotate dehydrogenase (e.g., IC₅₀ = 0.16 mM for 7-β-naphthyl derivatives) .
- Cellular Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for trifluoromethyl derivatives) .
- Molecular Docking : Simulate binding to receptors (e.g., COX-2 or CRF1) using crystallographic data from analogs .
Q. What crystallographic parameters ensure accurate molecular modeling?
- Unit Cell Dimensions : Monoclinic systems (e.g., P2₁/n, a = 6.5993 Å, β = 100.131°) require precise lattice measurements .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···Cl, C–H···π) to predict packing stability .
- Data-to-Parameter Ratio : Maintain ≥12.6 to reduce overfitting during refinement .
Methodological Considerations
Q. How to design a scalable synthesis protocol for analogs?
- Solvent Selection : Replace 1,4-dioxane with safer solvents (e.g., toluene) for large-scale reactions .
- Catalyst Optimization : Screen Pd/Cu catalysts for cross-coupling efficiency .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction completion .
Q. What precautions are necessary for handling chlorinated intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
